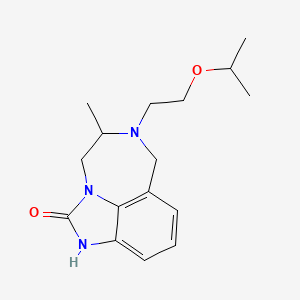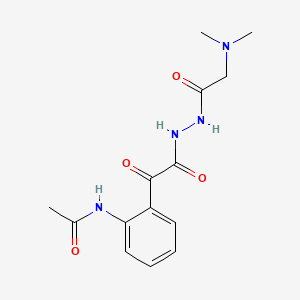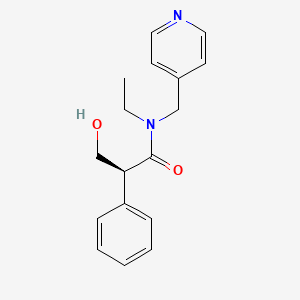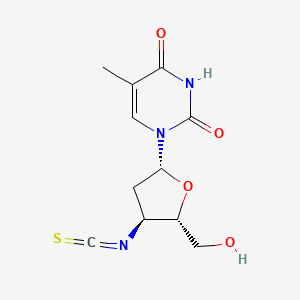
Thymidine, 3'-deoxy-3'-isothiocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-3’-isothiocyanato- is a modified nucleoside analog derived from thymidine. Thymidine itself is a pyrimidine deoxynucleoside that pairs with deoxyadenosine in double-stranded DNA. The modification at the 3’ position with an isothiocyanato group introduces unique chemical properties that can be exploited in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-isothiocyanato- typically involves the modification of thymidine at the 3’ position. One common method includes the reaction of thymidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanato group. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Thymidine, 3’-deoxy-3’-isothiocyanato- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may include crystallization and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-deoxy-3’-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The isothiocyanato group can be oxidized or reduced under specific conditions, altering the chemical properties of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution and addition reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and other hydrides are used for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed through addition reactions with amines.
Substituted Thymidine Analogs: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-deoxy-3’-isothiocyanato- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of DNA replication and repair mechanisms. It can be used to label DNA and track its incorporation into cells.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-deoxy-3’-isothiocyanato- involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The isothiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The parent compound, which lacks the isothiocyanato modification.
3’-Amino-3’-deoxy-thymidine: Another modified nucleoside with an amino group at the 3’ position.
3’-Deoxy-3’-fluorothymidine: A fluorinated analog used in imaging studies.
Uniqueness
Thymidine, 3’-deoxy-3’-isothiocyanato- is unique due to the presence of the isothiocyanato group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with nucleophiles and provides a versatile tool for various scientific applications .
Eigenschaften
CAS-Nummer |
130945-07-2 |
|---|---|
Molekularformel |
C11H13N3O4S |
Molekulargewicht |
283.31 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isothiocyanatooxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O4S/c1-6-3-14(11(17)13-10(6)16)9-2-7(12-5-19)8(4-15)18-9/h3,7-9,15H,2,4H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
JFVVYUNTFDTCEH-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=C=S |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


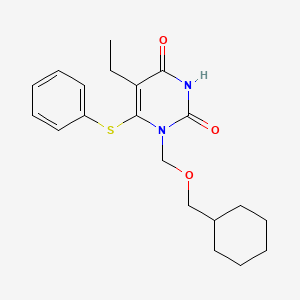
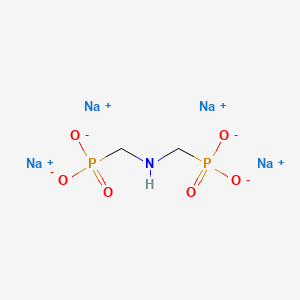
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12781735.png)
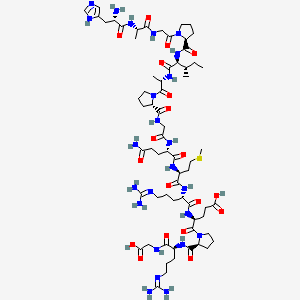
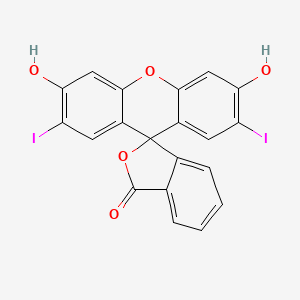
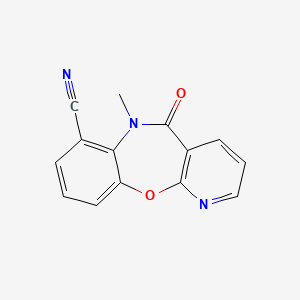
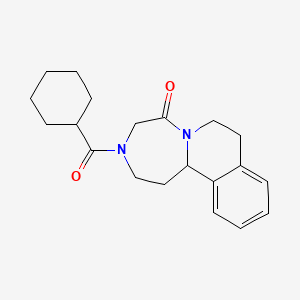
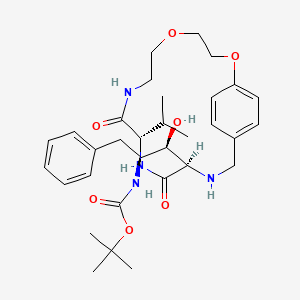
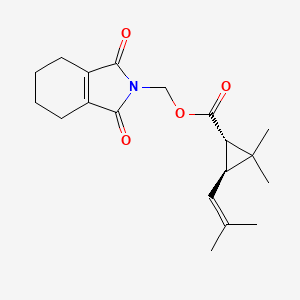
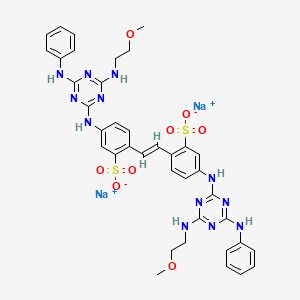
![[2-(Heptanoyloxymethyl)-2-(3-methylbutanoyloxymethyl)-3-octanoyloxypropyl] dodecanoate](/img/structure/B12781785.png)
